N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
The compound “N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is often used in the protection of crops from pests and has applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and intermediates. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole ring via a thioether and amide linkage. The compound also features a 3,5-dimethylbenzamide moiety .Chemical Reactions Analysis
The compound’s chemical reactions would likely be influenced by its trifluoromethyl group and the other functional groups present in its structure. For instance, the trifluoromethyl group could undergo various transformations, including oxidation, amination, halogenation, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its trifluoromethyl group and other functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Neurodegenerative Disease Research
A study utilized a hydrophobic radiofluorinated derivative to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in Alzheimer's disease patients' brains. This research exemplifies the application of complex chemicals in developing diagnostic tools for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Corrosion Inhibition
Another study focused on the synthesis of a compound for corrosion inhibition on mild steel in acidic solutions. This demonstrates the potential industrial applications of complex chemicals in protecting materials (Daoud et al., 2014).
Pharmacological Applications
Research into neurokinin-1 receptor antagonists suitable for clinical administration highlights the development of chemicals for therapeutic purposes, especially in treating emesis and depression (Harrison et al., 2001).
Drug Metabolism and Detoxification
A study on the detoxification of a chemotherapeutic agent in human gastric juice and saliva reveals the metabolic pathways and potential detoxification mechanisms for specific drug compounds (Hovinen et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClF3N3O2S/c1-17-11-18(2)13-19(12-17)27(37)33-9-10-35-15-25(21-5-3-4-6-24(21)35)38-16-26(36)34-23-14-20(28(30,31)32)7-8-22(23)29/h3-8,11-15H,9-10,16H2,1-2H3,(H,33,37)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJUQYPFHLPJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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